trans-pi-Oxocamphor
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Overview
Description
- In vivo studies have shown that the drug acts on higher cerebral centers rather than on the brain stem . It was marketed in Japan under the tradename Vitacamphor .
Trans-pi-Oxocamphor: is a chemical compound with the molecular formula CHO and has been used as a rapid-acting cardiotonic agent.
Preparation Methods
- The synthetic routes for trans-pi-Oxocamphor are not extensively documented. it is mainly prepared as an aqueous solution for clinical use.
- Industrial production methods may involve the isolation of the compound from natural sources or chemical synthesis. Unfortunately, specific details on large-scale production are scarce .
Chemical Reactions Analysis
Reactivity: Trans-pi-Oxocamphor can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Trans-pi-Oxocamphor’s reactivity makes it useful in organic synthesis and as a building block for more complex molecules.
Biology and Medicine: Its cardiotonic properties have been explored for treating central respiratory problems, such as cardiac and circulatory failure.
Industry: While its industrial applications are limited, it remains an interesting compound for further research.
Mechanism of Action
- The exact mechanism by which trans-pi-Oxocamphor exerts its effects is not fully understood. it likely involves interactions with molecular targets in the central nervous system and cardiovascular system.
Comparison with Similar Compounds
Similar Compounds: Other camphor derivatives, such as camphor itself and related ketones, share structural similarities.
Uniqueness: Trans-pi-Oxocamphor’s unique properties lie in its rapid-acting cardiotonic effects and its specific reactivity in chemical reactions.
Properties
CAS No. |
4745-55-5 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4R,7R)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9+,10-/m1/s1 |
InChI Key |
BZFVGPPELIFTQP-FKTZTGRPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]1(C)C=O)CC2=O |
Canonical SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Origin of Product |
United States |
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